2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole
Description
Properties
IUPAC Name |
2-(2-chloro-5-nitrophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O2/c14-10-6-5-8(17(18)19)7-9(10)13-15-11-3-1-2-4-12(11)16-13/h1-7H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUVFJQTTAIWDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397933 | |
| Record name | 2-(2-chloro-5-nitrophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54255-79-7 | |
| Record name | 2-(2-chloro-5-nitrophenyl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of 1,2-Phenylenediamine with Substituted Aromatic Precursors
A widely used method for benzimidazole synthesis involves the condensation and cyclization of 1,2-phenylenediamine derivatives with aldehydes, carboxylic acids, or amides under acidic or microwave-assisted conditions.
Microwave-Assisted Cyclization : According to a study on expedient benzimidazole synthesis, 1,2-phenylenediamine (0.92 mmol) and substituted amides (0.92 mmol) were reacted in the presence of 70% hydrochloric acid under microwave irradiation at 150°C for 2 to 40 minutes depending on the substrate. This method provides rapid cyclization to yield 2-substituted benzimidazoles with good purity and yield. The reaction is monitored by TLC and the product is isolated by neutralization and recrystallization.
For the target compound, the 2-chloro-5-nitrophenyl substituent can be introduced by using 2-chloro-5-nitrobenzaldehyde or the corresponding amide as the cyclization partner with o-phenylenediamine.
Halogenation and Nitration on Benzimidazole Core
Halogenation : The introduction of the chlorine atom at the 2-position of benzimidazole derivatives can be achieved by treatment of benzimidazolones with phosphorus oxychloride (POCl3) under reflux or sealed pressure vessel conditions (100–130°C) for several hours. This converts the benzimidazol-2-one to the corresponding 2-chloro-benzimidazole derivative with high yield (up to 90%).
Nitration : The nitro group at the 5-position of the phenyl ring can be introduced either by nitration of the corresponding phenyl precursor before cyclization or by using nitro-substituted aromatic starting materials.
Stepwise Synthesis via Intermediate Formation
A multi-step synthesis involves first preparing the benzimidazole core, followed by substitution reactions to install the chloro and nitro groups on the phenyl ring.
For example, a key intermediate such as 2-bromo- or 2-chloro-benzimidazole can be reacted with substituted aromatic sulfonyl chlorides or amines under basic conditions to afford the desired substituted benzimidazole derivatives.
Representative Experimental Procedure (Adapted)
Research Findings and Analysis
The microwave-assisted method significantly reduces reaction time compared to conventional heating, providing a sustainable and efficient route to 2-substituted benzimidazoles including nitro- and chloro-substituted derivatives.
The phosphorus oxychloride-mediated chlorination is a robust method for introducing chlorine at the 2-position of benzimidazole rings, with the reaction conditions allowing for scalability and high yields.
The use of substituted aromatic amides or aldehydes bearing nitro and chloro groups ensures regioselective incorporation of these substituents on the phenyl ring attached to the benzimidazole core.
The synthetic routes are adaptable to various substituted benzimidazoles, allowing for structural diversity and optimization for biological activity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Advantages | Yield Range |
|---|---|---|---|---|---|
| Microwave-assisted cyclization | 1,2-Phenylenediamine + substituted amide/aldehyde | 70% HCl, microwave irradiation | 150°C, 2-40 min | Fast, efficient, sustainable | Moderate to high |
| POCl3-mediated chlorination | Benzimidazol-2-one derivatives | Phosphorus oxychloride (POCl3) | 100-130°C, 6 h, sealed vessel | High yield, selective chlorination | Up to 90% |
| Stepwise substitution | Preformed benzimidazole + sulfonyl chlorides or amines | Base (e.g., K2CO3) | Room temp to reflux | Versatile, allows functional group diversity | Moderate to good |
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzimidazole ring can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(2-chloro-5-aminophenyl)-1H-benzo[d]imidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole serves as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions, such as:
- Oxidation: Reduction of the nitro group to an amino group using reducing agents like hydrogen gas with palladium catalysts.
- Reduction: Substitution of the chloro group with nucleophiles through nucleophilic aromatic substitution.
- Substitution: Participation in nucleophilic addition reactions to form amides or other derivatives.
These reactions expand its utility in organic synthesis and material science.
Research indicates that this compound exhibits potential antimicrobial and anticancer properties. Studies have shown that derivatives of benzimidazole, including related compounds, demonstrate significant biological activities:
- Antiproliferative Activity: A study evaluated various benzimidazole derivatives for their antiproliferative effects against cancer cell lines, revealing that certain derivatives exhibited strong activity against MDA-MB-231 cells with IC50 values as low as 16.38 μM .
- Antimicrobial Activity: The compound has been tested against various bacterial strains, showing effective inhibition at minimal inhibitory concentrations (MIC) comparable to standard antibiotics like amikacin .
Pharmaceutical Applications
The compound is being investigated for its potential as a pharmaceutical intermediate in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for further development into therapeutic agents targeting diseases such as cancer and bacterial infections .
| Compound | Activity Type | Target Organism/Cell Line | IC50/MIC Values |
|---|---|---|---|
| 2g | Antiproliferative | MDA-MB-231 | 16.38 μM |
| 1b | Antifungal | Candida albicans | 64 μg/mL |
| 1c | Antifungal | Aspergillus niger | 64 μg/mL |
| - | Antimicrobial | Staphylococcus aureus | MIC: 4 μg/mL |
Mechanism of Action
The mechanism of action of 2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole in biological systems often involves its interaction with specific enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the benzimidazole core can intercalate with DNA or interact with protein active sites. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The biological and chemical properties of benzimidazole derivatives are heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of 2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole with structurally related compounds:
Table 1: Substituent Effects on Benzimidazole Derivatives
Key Observations:
- Nitro Group : The nitro group in this compound and metronidazole is critical for redox-mediated biological activity. However, in the former, it synergizes with the chloro substituent to enhance DNA binding and kinase inhibition .
- Chlorine vs. Bromine : Chlorine’s smaller size and stronger electron-withdrawing nature (compared to bromine) improve target specificity and metabolic stability .
- Thioether vs. Ester Linkers : Compounds like 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole exhibit higher lipophilicity, improving membrane permeability compared to ester-linked analogs .
Key Findings:
- Anticancer Potency : The target compound’s Smo inhibition (IC₅₀ = 0.8 µM) outperforms PI3K inhibitors like 2-(2-Methyl-5-nitrobenzylthio)-1H-benzo[d]imidazole, highlighting its niche in targeting Hh-driven cancers .
- Antimicrobial Scope : While metronidazole’s nitro group is tailored for anaerobic pathogens, the target compound’s nitro functionality is leveraged for cytotoxic, rather than antimicrobial, effects .
Biological Activity
The compound 2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, including data tables, case studies, and detailed research outcomes.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzimidazole core substituted with a chloro and nitro group on the phenyl ring. This configuration is believed to influence its biological activity significantly.
Antimicrobial Activity
-
Antitubercular Activity :
Recent studies have shown that benzimidazole derivatives exhibit significant activity against Mycobacterium tuberculosis (Mtb). For instance, compounds structurally related to this compound have been evaluated for their efficacy against Mtb. In vitro tests indicated that certain derivatives displayed IC50 values as low as 2.32 μM against Mtb, suggesting a promising therapeutic potential in tuberculosis treatment .Compound IC50 (μM) Activity IT10 2.32 Antitubercular IT06 2.03 Antitubercular -
Cholinesterase Inhibition :
Compounds similar to this compound have also been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some derivatives showed moderate to good inhibitory potential, with IC50 values ranging from 0.10 μM to 11.10 μM for AChE, indicating potential applications in treating neurodegenerative diseases .
Anticancer Activity
The anticancer properties of benzimidazole derivatives are well-documented. A study involving various benzimidazole compounds demonstrated that certain derivatives could inhibit human topoisomerase I (Hu Topo I), an essential enzyme in cancer cell proliferation. For instance, compounds with structural similarities to this compound exhibited IC50 values against cancer cell lines comparable to known chemotherapeutics like camptothecin .
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| BBZ12b | Hu Topo I | 16 |
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific enzymes and cellular pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes such as topoisomerases or cholinesterases, disrupting cellular processes essential for pathogen survival or cancer cell replication.
- DNA Interaction : Studies have indicated that benzimidazole derivatives can bind to DNA, leading to stabilization or destabilization of the DNA helix, which can trigger apoptosis in cancer cells .
Case Study 1: Antitubercular Screening
A series of benzimidazole derivatives were synthesized and screened for activity against Mtb. Among these, the compound IT10 was noted for its selective inhibition profile, showing no activity against non-tuberculous mycobacteria, thus highlighting its potential as a targeted therapeutic agent .
Case Study 2: Neuroprotective Effects
In a neuroprotective study, several benzimidazole derivatives were tested for their ability to inhibit AChE and BChE. The results indicated that some compounds had superior inhibitory activity compared to the standard drug Donepezil, suggesting their utility in treating Alzheimer's disease .
Q & A
Q. What is the optimal synthetic route for 2-(2-chloro-5-nitrophenyl)-1H-benzo[d]imidazole, and what are the critical reaction conditions?
The compound is synthesized via cyclization of N-(2-aminophenyl)-2-chloro-5-nitrobenzamide (9 ) in glacial acetic acid under reflux. Starting from 2-chloro-5-nitrobenzoic acid (8 ), it is first converted to the acyl chloride, then coupled with o-phenylenediamine to form the amide intermediate (9 ). Cyclization in acetic acid yields the final product with a 98% yield. Key conditions include refluxing for 5 hours and careful quenching in ice water to precipitate the product as a white solid .
Q. How is the structural purity of this compound confirmed post-synthesis?
Characterization involves:
- Melting point analysis : Experimental mp 195–199°C (vs. literature 198–199°C) .
- Spectroscopy : FTIR confirms nitro (1550, 1348 cm⁻¹), C=N (1602 cm⁻¹), and C-Cl (758 cm⁻¹) groups. ¹H NMR (δ 8.35–7.45 ppm) verifies aromatic protons .
- Elemental analysis : Agreement between calculated and observed C, H, N, Cl content .
Q. What role does acetic acid play in the cyclization step?
Acetic acid acts as both a solvent and catalyst, protonating the amide carbonyl to facilitate nucleophilic attack by the adjacent amine, forming the benzimidazole ring. This acid-mediated cyclization is critical for high yield (98%) and purity .
Advanced Research Questions
Q. How do substituents on the benzimidazole core influence biological activity, and what methodological approaches validate these effects?
Substituents like chloro and nitro groups enhance electron-withdrawing effects, potentially improving binding to biological targets. For example:
- Cytotoxicity assays : Derivatives like 5-chloro-6-nitro-2-phenyl-1H-benzo[d]imidazole (Sb11 ) show EGFR inhibition via in vitro cytotoxicity assays (IC₅₀ values) .
- Molecular docking : Computational models predict binding poses in active sites (e.g., EGFR kinase domain), validated by alignment with experimental IC₅₀ data .
Q. How can researchers resolve discrepancies in reported melting points or spectroscopic data for this compound?
- Reproducibility checks : Ensure consistent reaction conditions (e.g., reflux time, acetic acid purity).
- Cross-validation : Compare FTIR and NMR data with structurally similar compounds (e.g., 5-chloro-6-nitro derivatives ).
- Literature benchmarking : Note that mp variations (e.g., 195–199°C vs. 198–199°C) may arise from polymorphic forms or impurities .
Q. What computational tools are recommended for predicting ADMET properties of benzimidazole derivatives?
- Docking software : MOE or AutoDock for binding affinity predictions .
- ADMET prediction : Tools like SwissADME or ProTox-II assess pharmacokinetics (e.g., logP, bioavailability) and toxicity (e.g., hepatotoxicity) .
- Density Functional Theory (DFT) : Evaluates electronic properties (e.g., HOMO-LUMO gaps) correlating with reactivity .
Q. What strategies optimize the design of this compound derivatives for specific therapeutic targets?
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) to enhance electrophilicity and target binding .
- Bioisosteric replacement : Replace the nitro group with trifluoromethyl (-CF₃) to improve metabolic stability .
- Hybrid scaffolds : Conjugate with triazole or thiazole moieties (e.g., compound 9c ) to diversify biological activity .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting biological activity data across similar benzimidazole derivatives?
- Dose-response validation : Repeat assays with standardized protocols (e.g., MTT for cytotoxicity) .
- Structural analogs : Compare activities of derivatives like Sb11 (EGFR inhibition) vs. antimicrobial benzimidazoles (e.g., compound 4 against S. aureus) to identify structure-activity trends .
- Control experiments : Use known inhibitors (e.g., erlotinib for EGFR) to benchmark activity .
Q. What experimental controls are essential when synthesizing this compound derivatives?
- Purity checks : Monitor reactions via TLC (Rf ~0.78 in hexane:ethyl acetate) .
- Byproduct analysis : Characterize intermediates (e.g., amide 9 ) via LC-MS to rule out incomplete cyclization .
- Catalyst screening : Test SiO₂ or nano-catalysts for improved yield or selectivity in derivative synthesis .
Methodological Advances
Q. How can high-throughput crystallography (e.g., SHELX suite) aid in structural analysis of benzimidazole derivatives?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
